molecular formula C14H18ClNO B11177776 (2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone CAS No. 331845-99-9

(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B11177776
CAS No.: 331845-99-9
M. Wt: 251.75 g/mol
InChI Key: RXWJONAUODBZSY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the piperidine ring and the presence of a chlorine atom on the phenyl ring

Properties

CAS No.

331845-99-9

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(2-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3

InChI Key

RXWJONAUODBZSY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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